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molecular formula C13H24N2O4 B028603 Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 139290-70-3

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B028603
M. Wt: 272.34 g/mol
InChI Key: ITCQNWXLNZGEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040703B2

Procedure details

EDC (6.29 g, 32.8 mmol) was added in several portions to a stirring solution of piperidine-1,4-dicarboxylic acid, mono tert-butyl ester (5.0 g, 21.8 mmol), DMAP (10 mg), and N,O-dimethylhydroxylamine hydrochloride (3.21 g, 32.8 mmol) in dichloromethane (100 mL). To the resultant solution was added dropwise triethylamine (9.4 mL, 65.6 mmol), and the reaction mixture was stirred at room temperature overnight. The next day, the reaction mixture was poured into water, and the aqueous layer was extracted using ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give a colorless oil. Purification by column chromatography (silica gel, 0-40% ethyl acetate in heptane) gave tert-butyl-4-[methoxy(methyl)-carbamoyl]-piperidine-1-carboxylate (5.04 g, 85%) as a colorless oil; 1H NMR (CDCl3, 300 MHz) δ 4.16 (m, 2H), 3.70 (s, 3H), 3.17 (s, 3H), 2.72-2.86 (m, 3H), 1.62-1.75 (m, 4H) and 1.44 (s, 9H).
Name
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)CCl.[N:5]1([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9][CH:8]([C:11]([O-:13])=O)[CH2:7][CH2:6]1.Cl.[CH3:22][NH:23][O:24][CH3:25].C(N(CC)CC)C>CN(C1C=CN=CC=1)C.ClCCl.O>[C:17]([O:16][C:14]([N:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:13])[N:23]([O:24][CH3:25])[CH3:22])[CH2:9][CH2:10]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
6.29 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
N1(CCC(CC1)C(=O)[O-])C(=O)OC(C)(C)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.21 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted
WASH
Type
WASH
Details
The combined organic phase was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, 0-40% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(N(C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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